molecular formula C18H23N3 B2791539 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline CAS No. 1016711-90-2

4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline

Cat. No.: B2791539
CAS No.: 1016711-90-2
M. Wt: 281.403
InChI Key: KHQHXBNAKCNBCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline typically involves the reaction of 4-(3-methylphenyl)piperazine with formaldehyde and aniline under acidic conditions. The reaction proceeds through a Mannich reaction, which is a three-component condensation reaction involving an amine, formaldehyde, and an aromatic compound . The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like hydrochloric acid. The product is then purified through recrystallization or chromatography techniques .

Mechanism of Action

The mechanism of action of 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline involves its interaction with various molecular targets, including enzymes and receptors. The piperazine ring in the compound can modulate the pharmacokinetic properties of drugs, enhancing their bioavailability and stability . The compound may also interact with neurotransmitter receptors, influencing neurological pathways .

Comparison with Similar Compounds

4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline can be compared with other piperazine derivatives, such as:

Properties

IUPAC Name

4-[[4-(3-methylphenyl)piperazin-1-yl]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3/c1-15-3-2-4-18(13-15)21-11-9-20(10-12-21)14-16-5-7-17(19)8-6-16/h2-8,13H,9-12,14,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQHXBNAKCNBCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)CC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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